Dibutyl 2,6-di-tert-butylphenyl borate

Description

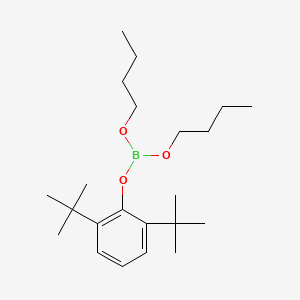

Dibutyl 2,6-di-tert-butylphenyl borate (CAS 6627-44-7) is a boron-containing organometallic compound with the molecular formula C22H39BO3 and a molecular weight of 362.4 g/mol . It is classified as a hindered phenol borate ester, characterized by its bulky 2,6-di-tert-butylphenyl group and two butyl ester chains. The compound exhibits a topological polar surface area of 27.7 Ų, a hydrogen bond acceptor count of 3, and 12 rotatable bonds, reflecting moderate steric hindrance and flexibility .

Historically, this compound has been utilized as an antioxidant and antiwear additive in lubricant formulations. Its mechanism involves scavenging free radicals and forming protective surface films, thereby enhancing the thermal and oxidative stability of base oils . Notably, it was patented as part of a broader class of phenol esters of hindered phenyl borates, which are valued for their synergistic effects with other additives like zinc dialkyldithiophosphates (ZDDP) .

Properties

CAS No. |

6627-44-7 |

|---|---|

Molecular Formula |

C22H39BO3 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

dibutyl (2,6-ditert-butylphenyl) borate |

InChI |

InChI=1S/C22H39BO3/c1-9-11-16-24-23(25-17-12-10-2)26-20-18(21(3,4)5)14-13-15-19(20)22(6,7)8/h13-15H,9-12,16-17H2,1-8H3 |

InChI Key |

KRLAUZFLYKEWMF-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCCC)(OCCCC)OC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl (2,6-di-tert-butylphenyl) borate typically involves the reaction of 2,6-di-tert-butylphenol with dibutyl borate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borate ester. A common method involves the use of a Lewis acid catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of dibutyl (2,6-di-tert-butylphenyl) borate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dibutyl (2,6-di-tert-butylphenyl) borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the borate ester back to the corresponding alcohol and boron hydrides.

Substitution: The borate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted borate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl (2,6-di-tert-butylphenyl) borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions with biological systems.

Medicine: Research into boron-based drugs for cancer therapy and other medical applications often involves dibutyl (2,6-di-tert-butylphenyl) borate.

Industry: It is employed as a stabilizer and antioxidant in various industrial processes, including the production of polymers and plastics.

Mechanism of Action

The mechanism by which dibutyl (2,6-di-tert-butylphenyl) borate exerts its effects involves the interaction of the borate ester group with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, influencing the reactivity and stability of the molecule. These interactions are crucial in its role as a stabilizer and antioxidant.

Comparison with Similar Compounds

Comparison with Structurally Similar Boron Compounds

Tributyl Borate (TBB)

Tributyl borate (TBB, C12H27BO3) is a simpler triester of boric acid. Unlike dibutyl 2,6-di-tert-butylphenyl borate, TBB lacks aromatic substituents and steric hindrance, resulting in lower thermal stability. In epoxy-based intumescent coatings, TBB demonstrated inferior char-forming capacity compared to zinc borate (ZB) and boric acid (BA), with decomposition initiating at ~200°C versus >300°C for ZB . However, TBB is less toxic, making it an environmentally favorable alternative in specific applications .

| Property | This compound | Tributyl Borate (TBB) |

|---|---|---|

| Molecular Weight (g/mol) | 362.4 | 202.0 |

| Thermal Decomposition (°C) | >300 (estimated) | ~200 |

| Key Application | Lubricant antioxidants | Flame-retardant coatings |

| Environmental Impact | Moderate | Low toxicity |

4-tert-Butylphenylboronic Acid (4TBPBA)

4TBPBA (C10H15BO2) is a boronic acid derivative with a single tert-butylphenyl group. Its acidic nature enables coordination with metal surfaces, providing corrosion inhibition. However, it lacks the ester functionality of this compound, limiting its solubility in nonpolar lubricants. Studies in intumescent coatings revealed that 4TBPBA forms less cohesive char layers than hindered borate esters, reducing thermal insulation efficiency .

Zinc Borate (ZB)

Zinc borate (2ZnO·3B2O3·3.5H2O) is an inorganic compound widely used as a flame retardant. Unlike this compound, ZB releases water vapor at high temperatures, which dilutes flammable gases. However, ZB’s high density (~3.6 g/cm³) and incompatibility with organic matrices limit its use in lightweight coatings. In contrast, the organic structure of this compound ensures better dispersion in polymers .

Comparison with Phenolic Antioxidants

4-sec-Butyl-2,6-di-tert-butylphenol

This phenol derivative (C18H30O) shares the hindered 2,6-di-tert-butylphenol backbone with this compound but lacks boron. It functions as a radical scavenger in fuels and plastics. However, its antioxidant efficacy is lower in high-temperature lubricants due to the absence of boron’s synergistic antiwear properties .

4-Bromo-2,6-di-tert-butylphenol

4-Bromo-2,6-di-tert-butylphenol (C14H21BrO) incorporates bromine instead of boron. While bromine enhances flame retardancy, it poses environmental risks due to toxic byproducts. In contrast, this compound offers a balance of antioxidant and thermal stability without halogenated hazards .

| Property | This compound | 4-Bromo-2,6-di-tert-butylphenol |

|---|---|---|

| Halogen Content | None | Bromine (18.5 wt%) |

| Key Function | Antioxidant, antiwear | Flame retardant |

| Environmental Concerns | Low | High (toxic brominated emissions) |

Biological Activity

Dibutyl 2,6-di-tert-butylphenyl borate (DBDTBP) is a compound derived from 2,6-di-tert-butylphenol (DTBP), which has garnered interest for its potential biological activities. This article delves into the biological effects and mechanisms of DBDTBP, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its borate functional group attached to a dibutyl ester of 2,6-di-tert-butylphenol. The structural formula can be represented as follows:

This compound exhibits properties typical of borates, including stability and potential antioxidant activity.

Antioxidant Properties

DBDTBP is primarily noted for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals. Research indicates that compounds similar to DBDTBP can effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage associated with various diseases.

| Compound | Activity | Reference |

|---|---|---|

| DBDTBP | Antioxidant activity | |

| 2,6-DTBP | Induces apoptosis via oxidative stress |

Developmental Toxicity

Recent studies have highlighted the toxicological effects of DBDTBP on embryonic development, particularly in zebrafish models. The compound was shown to induce mitochondrial dysfunction and increase ROS accumulation, leading to apoptosis and developmental abnormalities such as delayed incubation and increased malformation rates.

- Key Findings :

- Induction of apoptosis through oxidative stress.

- Altered gene expression related to oxidative stress and vascular development.

- Morphological changes in endothelial cells affecting vascularization.

These findings underscore the potential risks associated with environmental exposure to DBDTBP and similar compounds.

Zebrafish Embryo Study

A pivotal study utilized zebrafish embryos to assess the developmental toxicity of DBDTBP. The results indicated significant adverse effects at concentrations as low as 12 μM, demonstrating the compound's capacity to disrupt normal developmental processes.

- Observations :

- Increased mortality rates among embryos exposed to DBDTBP.

- Significant morphological deformities and altered heart rates.

This study highlights the relevance of aquatic models in assessing the ecological impact of chemical pollutants.

The biological activity of DBDTBP can be attributed to several mechanisms:

- Oxidative Stress Induction : The compound promotes the generation of ROS, which can lead to cellular damage and apoptosis.

- Gene Expression Modulation : Transcriptomic analyses revealed that DBDTBP alters the expression levels of genes involved in apoptosis, oxidative stress response, and vascular development.

- Endothelial Cell Dysfunction : Exposure affects cell migration and angiogenesis, critical processes for normal development.

Safety Profile

The safety profile of dibutyl derivatives generally indicates low acute toxicity; however, chronic exposure may pose significant health risks. The LD50 for related compounds suggests a need for caution in handling these substances due to potential long-term effects on reproductive health and development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dibutyl 2,6-di-tert-butylphenyl borate with high purity, and how can reaction conditions be optimized?

- Methodology : Utilize solvent systems like dibutyl ether or hexane, which are effective in boron-containing reactions due to their inertness and ability to stabilize intermediates. Reaction optimization should involve varying stoichiometric ratios of the borate precursor (e.g., boron tribromide) and phenolic derivatives (e.g., 2,6-di-tert-butylphenol) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy. Purification via column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials .

- Quality Control : Confirm purity (>97%) using high-performance liquid chromatography (HPLC) and elemental analysis. Refer to IUPAC guidelines for reproducibility and error estimation in solubility measurements .

Q. How can researchers ensure accurate solubility and thermodynamic data for this compound in aqueous and organic solvents?

- Experimental Design : Conduct solubility studies in triplicate using gravimetric or UV-Vis spectrophotometric methods. Control temperature (±0.1°C) and humidity to minimize environmental variability. For aqueous systems, consider borate buffer preparation (e.g., 10–100 mM borate, pH 9.0) to mimic biologically relevant conditions .

- Data Validation : Compare results with computational models (e.g., COSMO-RS) to identify discrepancies. Report uncertainties in measurements (e.g., ±5% for solubility in polar solvents) and adhere to IUPAC standards for data reporting .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how can its steric effects be quantified?

- Mechanistic Insight : The bulky tert-butyl groups enhance steric hindrance, favoring enantioselective outcomes in cross-coupling or polymerization reactions. Use X-ray crystallography to determine bond angles and spatial arrangement around the boron center. Compare with structural analogs like dinaphtho-dioxaphosphepin derivatives to assess steric vs. electronic contributions .

- Quantitative Analysis : Employ molecular dynamics (MD) simulations to calculate steric parameters (e.g., Tolman cone angles). Validate with experimental kinetic data (e.g., turnover frequency) in catalytic cycles .

Q. How can spectroscopic techniques resolve contradictions in the coordination behavior of this compound with transition metals?

- Methodology : Use Raman spectroscopy to identify B–O and B–C vibrational modes (800–1200 cm⁻¹) in metal-borate complexes. Pair with X-ray absorption near-edge structure (XANES) to probe boron’s oxidation state. For ambiguous results, cross-reference with DFT calculations to model coordination geometries .

- Case Study : In cases where NMR data conflicts with crystallographic findings (e.g., dynamic vs. static binding), variable-temperature NMR (VT-NMR) can elucidate exchange processes .

Q. What strategies address discrepancies in reported reactivity data for this compound under oxidative conditions?

- Root-Cause Analysis : Evaluate experimental variables such as oxygen partial pressure, solvent polarity, and trace metal impurities (e.g., Mn²⁺ or Fe³⁺). Use controlled radical scavengers (e.g., TEMPO) to distinguish between radical vs. ionic pathways .

- Standardization : Establish a reference protocol using inert-atmosphere techniques (glovebox) and standardized oxidants (e.g., mCPBA). Publish raw data (e.g., kinetic plots) to facilitate cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.